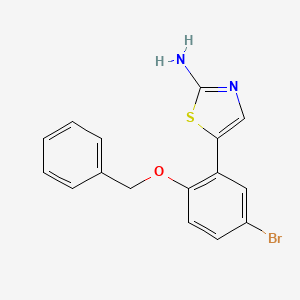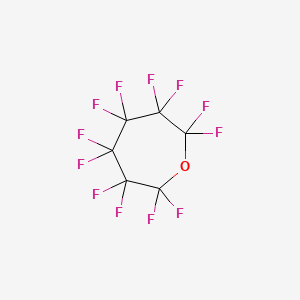
HO-Peg48-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HO-Peg48-OH: is a polyethylene glycol (PEG) derivative with two terminal hydroxyl groups. It is a linear molecule with the molecular formula C96H194O49 and a molecular weight of 2132.54 g/mol . This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
準備方法
Synthetic Routes and Reaction Conditions: HO-Peg48-OH is synthesized through the polymerization of ethylene oxide. The degree of polymerization determines its molecular weight. The process involves the following steps:
Initiation: The reaction is initiated by a nucleophile, such as a hydroxyl group, which opens the ethylene oxide ring.
Propagation: The opened ring reacts with additional ethylene oxide molecules, forming a long chain of repeating ethylene glycol units.
Termination: The reaction is terminated by adding a compound that reacts with the terminal hydroxyl group, such as water or an alcohol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high efficiency and yield .
化学反応の分析
Types of Reactions: HO-Peg48-OH undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halides, amines, or other substituted derivatives.
科学的研究の応用
HO-Peg48-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins within cells.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional coatings and new materials.
作用機序
The mechanism of action of HO-Peg48-OH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker, one ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
類似化合物との比較
HO-Peg36-OH: Another PEG derivative with a shorter chain length.
m-Peg48-OH: A PEG-based linker used in PROTAC synthesis.
Uniqueness: HO-Peg48-OH is unique due to its specific chain length and terminal hydroxyl groups, which make it particularly suitable for use as a linker in PROTACs. Its high molecular weight and flexibility allow for efficient protein degradation and improved solubility of therapeutic agents.
特性
分子式 |
C96H194O49 |
|---|---|
分子量 |
2132.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C96H194O49/c97-1-3-99-5-7-101-9-11-103-13-15-105-17-19-107-21-23-109-25-27-111-29-31-113-33-35-115-37-39-117-41-43-119-45-47-121-49-51-123-53-55-125-57-59-127-61-63-129-65-67-131-69-71-133-73-75-135-77-79-137-81-83-139-85-87-141-89-91-143-93-95-145-96-94-144-92-90-142-88-86-140-84-82-138-80-78-136-76-74-134-72-70-132-68-66-130-64-62-128-60-58-126-56-54-124-52-50-122-48-46-120-44-42-118-40-38-116-36-34-114-32-30-112-28-26-110-24-22-108-20-18-106-16-14-104-12-10-102-8-6-100-4-2-98/h97-98H,1-96H2 |
InChIキー |
DUUBZSNOMXMFGE-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)



![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)


![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)


